molecular formula C22H21N7OS B2510389 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 887216-66-2

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2510389
CAS No.: 887216-66-2
M. Wt: 431.52
InChI Key: ANIBTCRPUIHMMU-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a phenyl group at position 3, a thioether (-S-) linkage at position 7, and an ethanone moiety connected to a 4-phenylpiperazine group. The triazolopyrimidine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and CNS-targeting applications due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS/c30-19(28-13-11-27(12-14-28)17-7-3-1-4-8-17)15-31-22-20-21(23-16-24-22)29(26-25-20)18-9-5-2-6-10-18/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIBTCRPUIHMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel heterocyclic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazolo[4,5-d]pyrimidine core.
  • A thio group linked to the triazole.
  • A piperazine moiety that enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar triazolo derivatives have shown inhibitory activity against cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines by targeting CDK2 and other related kinases .
  • Antiplatelet Activity : Some derivatives of triazolo[4,5-d]pyrimidines have been reported to exhibit antiplatelet effects, potentially making them useful in treating thrombotic disorders .
  • Antimicrobial Properties : The presence of the thio group may enhance the compound's interaction with microbial targets, leading to antibacterial or antifungal activities .

Anticancer Activity

A variety of studies have assessed the anticancer potential of triazolo[4,5-d]pyrimidine derivatives:

CompoundCell LineIC50 (nM)Reference
2-(thio) derivativeMCF-7 (breast cancer)45–97
2-(thio) derivativeHCT-116 (colon cancer)6–99
2-(thio) derivativeHepG-2 (liver cancer)48–90

These findings indicate that the compound exhibits promising cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound's thio group may contribute to its antimicrobial properties. Studies on related compounds have shown:

Compound TypeMicrobial TargetActivityReference
Triazole derivativesGram-positive bacteriaEffective
Triazole derivativesGram-negative bacteriaModerate effectiveness

Case Studies and Research Findings

Several research articles have highlighted the biological significance of similar compounds:

  • Anticancer Studies : A study demonstrated that triazolo[4,5-d]pyrimidine derivatives significantly inhibited the growth of various tumor cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antiplatelet Effects : Another investigation into ticagrelor analogs revealed that modifications in the triazole structure could enhance antiplatelet activity while maintaining low toxicity levels .
  • Antimicrobial Research : Research has shown that certain triazole derivatives possess considerable antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazolo[4,5-d]pyrimidine can effectively inhibit the growth of various bacterial strains. For example:

CompoundActivity Against S. aureusActivity Against E. coli
5aModerateGood
5bExcellentModerate
5kGoodExcellent

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural similarities with other effective derivatives .

Anticancer Potential

The anticancer potential of triazole derivatives has been widely studied, with evidence suggesting that they can inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction. For instance, a review highlighted that triazole-containing compounds significantly reduced tumor sizes in animal models . The specific mechanisms may involve the inhibition of key enzymes or receptors related to cancer progression.

Case Studies and Research Findings

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole-containing compounds significantly reduced tumor size in animal models when administered at specific doses.
  • Antimicrobial Screening : In vitro assays showed that several derivatives exhibited potent activity against multidrug-resistant bacterial strains.

These studies underline the therapeutic potential of triazole derivatives in both antimicrobial and anticancer applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The phenylpiperazine moiety undergoes alkylation and acylation reactions under mild conditions. For example:

  • Acylation : Treatment with chloroacetyl chloride in the presence of triethylamine yields N-acylated derivatives. This reaction is critical for modifying pharmacokinetic properties .

ReactionReagents/ConditionsProductYieldSource
AcylationChloroacetyl chloride, Et₃N1-(4-Phenylpiperazin-1-yl)-2-((3-phenyltriazolo[4,5-d]pyrimidin-7-yl)thio)propan-1-one75%

Oxidation of the Thioether Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. These modifications enhance polarity and metabolic stability.

  • Oxidation to Sulfone : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves complete conversion to the sulfone.

ReactionReagents/ConditionsProductYieldSource
Sulfone FormationmCPBA, CH₂Cl₂, 0°C → RT1-(4-Phenylpiperazin-1-yl)-2-((3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfonyl)ethanone92%

Reduction of the Ketone Group

The ethanone group can be reduced to a secondary alcohol using borohydride reagents:

  • NaBH₄ Reduction : In methanol, sodium borohydride selectively reduces the ketone without affecting the triazole or pyrimidine rings .

ReactionReagents/ConditionsProductYieldSource
Ketone ReductionNaBH₄, MeOH, 0°C → RT2-((3-Phenyltriazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanol68%

Electrophilic Aromatic Substitution (EAS)

The phenyl rings on the triazolo-pyrimidine and piperazine groups undergo nitration and halogenation:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings, enabling further functionalization .

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 50°C2-((3-(4-Nitrophenyl)triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone55%

Coordination with Metal Ions

The triazole and pyrimidine nitrogens act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications .

  • Copper(II) Complexation : Reaction with CuCl₂ in ethanol yields a stable octahedral complex .

ReactionReagents/ConditionsProductStabilitySource
Cu(II) CoordinationCuCl₂, EtOH, RT[Cu(C₂₇H₂₃N₇OS)₂]Cl₂>6 months

Ring-Opening Reactions

Under strongly acidic conditions, the triazolo-pyrimidine core undergoes ring-opening, forming pyrimidine-thiol intermediates .

  • HCl-Mediated Hydrolysis : Concentrated HCl at reflux cleaves the triazole ring, yielding 7-mercaptopyrimidine derivatives .

ReactionReagents/ConditionsProductYieldSource
Triazole Hydrolysis6M HCl, reflux, 12h7-Mercapto-5-phenylpyrimidine-2,4-diamine40%

Cross-Coupling Reactions

The brominated triazolo-pyrimidine precursor participates in Suzuki-Miyaura couplings to introduce aryl groups .

  • Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and arylboronic acids, diverse biaryl derivatives are synthesized .

ReactionReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF2-((3-(4-Carboxyphenyl)triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone60%

Key Research Findings

  • Anticancer Activity : Derivatives with sulfone or fluorinated aryl groups exhibit IC₅₀ values <10 µM against breast cancer cell lines.

  • Enzyme Inhibition : The compound inhibits ERK signaling pathways at nanomolar concentrations, comparable to reference inhibitors .

  • ADME Profile : Oxidation to sulfone improves metabolic stability (t₁/₂ >4h in human liver microsomes).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name Triazolo Substituent Ethanone Substituent Piperazine Substituent Molecular Formula Molecular Weight Key Features
Target Compound : 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone 3-phenyl Thioether (-S-) linkage 4-phenyl Not provided Not provided High lipophilicity from thioether
Compound 1 (): 1-(4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone 3-benzyl 4-chlorophenyl None C25H23ClN7O 472.95 Chlorine enhances electron-withdrawing effects
Compound 2 (): 1-(4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone 3-benzyl 2-methoxyphenoxy None C24H25N7O3 459.5 Methoxy group increases H-bonding potential

Key Observations :

  • Ethanone Substituent: The thioether in the target compound contrasts with the oxygen-linked chlorophenyl (Compound 1) and methoxyphenoxy (Compound 2) groups. Thioethers are more lipophilic than ethers, which may enhance bioavailability .
  • Piperazine Substituent : The target compound’s 4-phenylpiperazine is absent in Compounds 1 and 2, suggesting divergent pharmacokinetic profiles (e.g., CNS penetration vs. peripheral activity).
Physicochemical and Pharmacological Properties
  • Lipophilicity : The thioether in the target compound likely increases logP compared to Compounds 1 and 2, favoring passive diffusion across biological membranes.
  • Electronic Effects: Compound 1’s 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance binding to electrophilic pockets in enzymes or receptors .
  • Molecular Weight : Compound 2 (459.5 g/mol) is lighter than Compound 1 (472.95 g/mol), but both exceed typical thresholds for optimal oral bioavailability (~500 g/mol). The target compound’s molecular weight is unconfirmed but likely similar.
Research Findings and Implications
  • Compound 1 : The 4-chlorophenyl group is associated with improved potency in kinase inhibition assays, though it may reduce aqueous solubility due to hydrophobicity .
  • Compound 2: The methoxyphenoxy substituent has been linked to enhanced metabolic stability in hepatic microsome studies, likely due to reduced oxidative metabolism .
  • Target Compound: While specific data is unavailable, its structural features suggest a balance between lipophilicity (thioether) and target engagement (phenylpiperazine).

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reagents or conditions are required?

The synthesis involves multi-step routes, typically starting with the formation of the triazolopyrimidine core followed by coupling with the piperazine-thioether moiety. Key steps include:

  • Nucleophilic substitution : Introduction of the thioether group at the 7-position of the triazolopyrimidine ring using thiourea derivatives or thiols under basic conditions .
  • Piperazine functionalization : Coupling via amidation or alkylation reactions, often requiring catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
  • Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to isolate the final product .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

  • Spectroscopic methods :
    • NMR (¹H, ¹³C, and DEPT) to confirm the positions of aromatic protons, piperazine methyl groups, and thioether linkages .
    • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, triazole ring vibrations) .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% typically required for biological assays) .

Basic: What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or cyclooxygenase (COX) inhibition assays using fluorogenic substrates .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced: How can researchers optimize synthetic yield and scalability for this compound?

  • Reaction optimization :
    • Vary solvents (e.g., switch DMF to acetonitrile for milder conditions) .
    • Screen catalysts (e.g., CuI vs. Pd/C for coupling efficiency) .
  • Scale-up considerations :
    • Use flow chemistry for exothermic steps (e.g., triazole ring formation) .
    • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What methodologies are recommended to elucidate the compound’s mechanism of action in cancer cells?

  • Target identification :
    • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to kinases or COX-2 .
    • Cellular thermal shift assays (CETSA) to validate target engagement .
  • Pathway analysis :
    • Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .
    • RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How should researchers address variability in biological assay results across replicates or studies?

  • Experimental design :
    • Use randomized block designs with split-split plots to account for variables like cell passage number or reagent batches .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to baseline activity .
  • Statistical rigor :
    • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
    • Report IC₅₀ values with 95% confidence intervals .

Advanced: How can contradictions in reported biological activities of similar triazolopyrimidines be resolved?

  • Structural comparisons :
    • Use SAR (Structure-Activity Relationship) tables to correlate substituents (e.g., methoxy vs. ethoxy groups) with activity trends .
  • Meta-analysis :
    • Aggregate data from public databases (ChEMBL, PubChem) to identify consensus targets .
    • Validate hypotheses using isogenic cell lines (e.g., wild-type vs. kinase-deficient mutants) .

Advanced: What computational strategies can predict off-target interactions or toxicity risks?

  • In silico profiling :
    • Use SwissADME to predict pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier penetration) .
    • Run ToxCast assays for endocrine disruption or hepatotoxicity .
  • Binding affinity simulations :
    • Molecular dynamics (GROMACS) to assess stability of compound-target complexes over 100 ns trajectories .

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